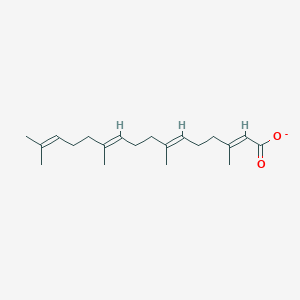
(2E,6E,10E)-geranylgeranate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,6E,10E)-geranylgeranate is a polyunsaturated fatty acid anion resulting from the removal of a proton from the carboxy group of (2E,6E,10E)-geranylgeranic acid; major species at pH 7.3. It is a polyunsaturated fatty acid anion and a methyl-branched fatty acid anion. It is a conjugate base of a (2E,6E,10E)-geranylgeranic acid.
Applications De Recherche Scientifique
Impact on Bone Disorders and Potential Anticancer Properties
Bisphosphonates (BPs), especially nitrogen-containing bisphosphonates, are pivotal in managing various bone disorders by targeting osteoclast activity. These compounds interfere with protein prenylation, a process crucial for cell signaling and membrane localization, by inhibiting farnesyl diphosphate synthase (FDPS). Research highlights the advancement in BPs, focusing on novel compounds, innovative delivery methods, and BPs' potential as anticancer agents by disrupting protein geranylgeranylation. These developments hint at optimizing the efficacy and safety profiles of BPs and exploring their use beyond bone-targeted therapies (Holstein, 2019).
Role in Neurodegenerative Disorders
Isoprenylation, involving the transfer of farnesyl or geranylgeranyl groups to proteins, plays a critical role in neuronal function. Geranylgeranyltransferase I (GGTI), responsible for attaching geranylgeranyl groups to proteins, has been implicated in various aspects of nervous system development and brain disorders. The inhibition of GGTI and its substrate, geranylgeranyl pyrophosphate (GGPP), shows potential in understanding and potentially treating neurodegenerative diseases like Alzheimer's, multiple sclerosis, and Niemann-Pick disease type C. This area of research opens new avenues for therapeutic interventions targeting GGTI-mediated processes in neurodegeneration (Gao, Yu, & Zhou, 2016).
Antioxidant Activity and Potential in Phytomedicine
The exploration of antioxidants in various fields, including food engineering, medicine, and pharmacy, has highlighted the significance of antioxidant activity determination. Analytical methods such as the ORAC, HORAC, TRAP, and TOSC tests, among others, play a crucial role in assessing the antioxidant potential of compounds. Such evaluations are pivotal in understanding the beneficial effects of antioxidants, including compounds like (2E,6E,10E)-geranylgeranate, in combating oxidative stress-related diseases and promoting health (Munteanu & Apetrei, 2021).
Propriétés
Nom du produit |
(2E,6E,10E)-geranylgeranate |
|---|---|
Formule moléculaire |
C20H31O2- |
Poids moléculaire |
303.5 g/mol |
Nom IUPAC |
(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate |
InChI |
InChI=1S/C20H32O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h9,11,13,15H,6-8,10,12,14H2,1-5H3,(H,21,22)/p-1/b17-11+,18-13+,19-15+ |
Clé InChI |
SZNLKILVMCHHSD-OZFNKYQOSA-M |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C(=O)[O-])/C)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CC(=O)[O-])C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-azabicyclo[2.2.2]octan-3-yl)furo[2,3-c]pyridine-5-carboxamide;dihydrochloride](/img/structure/B1262716.png)
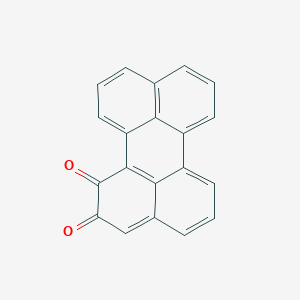
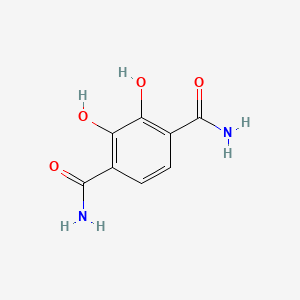

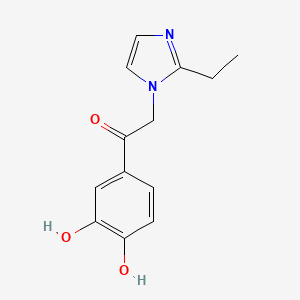

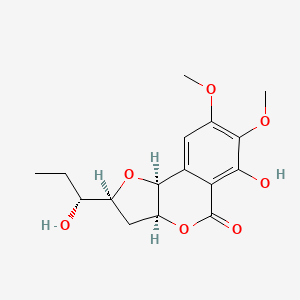
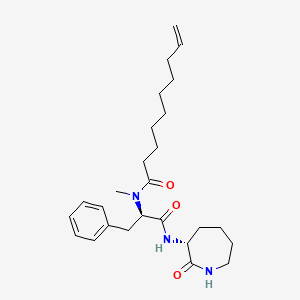
![3,6-diamino-10-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)acridinium perchlorate](/img/structure/B1262725.png)
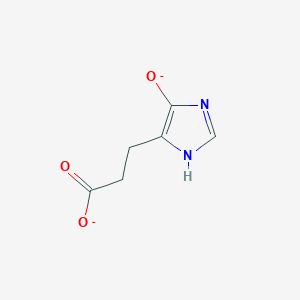

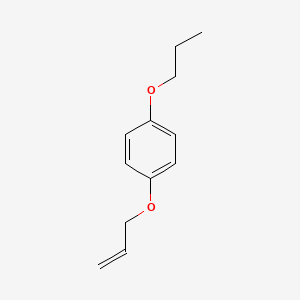
![2-Cyano-3-(3,5-dimethoxyphenyl)-2-[(3,5-dimethoxyphenyl)methyl]propanoic acid ethyl ester](/img/structure/B1262736.png)
